![molecular formula C20H26O6 B227872 [(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate CAS No. 13323-48-3](/img/structure/B227872.png)
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is a natural sesquiterpene lactone isolated from plants such as Helianthus tuberosus (Jerusalem artichoke) and Eupatorium kiirunense . It has garnered attention for its diverse biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate can be extracted from the stems and leaves of Helianthus tuberosus . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: Helianthus tuberosus extract containing heliangin has shown potential in treating acute myeloid leukemia with NPM1 mutations by disrupting pre-rRNA metabolic processes
Industry: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.
Mechanism of Action
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate acts as a covalent ligand of ribosomal protein S2 (RPS2), disrupting pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia . By binding to the C222 site of RPS2, heliangin induces nucleolar stress, which regulates the ribosomal proteins–MDM2–p53 pathway, stabilizing p53 and inhibiting cell proliferation .
Comparison with Similar Compounds
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is part of the sesquiterpene lactone family, specifically the heliangolide group . Similar compounds include:
Eupakirunsins: Germacranolides isolated from Eupatorium kiirunense.
Eupaheliangolide: Another heliangolide with similar biological activities.
This compound is unique due to its specific binding to RPS2 and its potent anti-cancer properties .
Properties
CAS No. |
13323-48-3 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(9Z)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7- |
InChI Key |
DZTWAOVNNLDWNH-QZTBCQRESA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Appearance |
Powder |
melting_point |
227 - 229 °C |
physical_description |
Solid |
Synonyms |
heliangin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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